Bromobenzene-d5

Catalog No.
S671613
CAS No.
4165-57-5
M.F
C6H5Br
M. Wt
162.04 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-d5

CAS Number

4165-57-5

Product Name

Bromobenzene-d5

IUPAC Name

1-bromo-2,3,4,5,6-pentadeuteriobenzene

Molecular Formula

C6H5Br

Molecular Weight

162.04 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

QARVLSVVCXYDNA-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)Br

Synonyms

6-Bromo-Benzene-1,2,3,4,5-d5; Bromo-benzene-d5; Bromopentadeuteriobenzene; Bromopentadeuterobenzene; Pentadeuterophenyl Bromide; Perdeuteriobromobenzene; d5-Bromobenzene;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])Br)[2H])[2H]

Bromobenzene-d5 is a derivative of bromobenzene (C6H5Br) where five hydrogen (H) atoms are replaced with deuterium (D), a heavier isotope of hydrogen containing a neutron in its nucleus [1]. This substitution with deuterium is achieved through a process called deuteration. Bromobenzene-d5 finds significant use in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for analyzing the structure of molecules [2].


Molecular Structure Analysis

Bromobenzene-d5 has a six-membered carbon ring (benzene) with a bromine (Br) atom attached to one carbon and five deuterium atoms replacing regular hydrogen atoms on the remaining carbons [1]. The specific positions of the deuterium atoms can vary depending on the synthesis method. The symmetrical distribution of deuterium atoms throughout the molecule is a key feature, as it simplifies the NMR spectrum by reducing signal splitting [3].


Chemical Reactions Analysis

Synthesis

Bromobenzene-d5 is typically synthesized by reacting bromobenzene with deuterium gas (D2) in the presence of a catalyst such as palladium on alumina (Pd/Al2O3) at elevated temperatures [2]. This process involves a deuterium-hydrogen exchange reaction where hydrogen atoms on the benzene ring are replaced with deuterium atoms.

Balanced chemical equation:

C6H5Br + 5D2 → C6D5Br + 5HD (in presence of Pd/Al2O3 catalyst) [2]

Other Reactions

Bromobenzene-d5 can participate in various reactions similar to un-deuterated bromobenzene. These reactions include:

  • Aromatic substitution reactions: Bromine can be replaced with other functional groups like nitro (-NO2) or amine (-NH2) under specific conditions [4].
  • Friedel-Crafts reactions: Acyl groups (RCO-) can be attached to the benzene ring using Lewis acid catalysts [4].

Physical And Chemical Properties Analysis

  • Isotopic purity: Typically greater than 99% deuterium incorporation (commercially available) [1].
  • Appearance: Colorless liquid [1].
  • Melting point: No reported data specific to Bromobenzene-d5, but similar to bromobenzene (around -30°C) [6].
  • Boiling point: No reported data specific to Bromobenzene-d5, but similar to bromobenzene (around 156°C) [6].
  • Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and chloroform [1].
  • Density: Around 1.5 g/mL (estimated based on bromobenzene) [6].

Bromobenzene-d5 is a flammable liquid with moderate toxicity. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper personal protective equipment (PPE) like gloves, safety glasses, and a fume hood should be worn while handling this compound [7].

Here are some additional safety points to consider:

  • Avoid contact with skin, eyes, and clothing [7].
  • Do not ingest [7].
  • Work in a well-ventilated area [7].
  • Dispose of waste according to local regulations [7].

Data source:

  • Sigma-Aldrich, Bromobenzene-d5 [CAS 175730-1],
  • ZEOtope, Bromobenzene-d5,
  • Cambridge Isotope Laboratories, Bromobenzene-D₅ (D, 99%),
  • Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd ed., p. 577-581). Oxford University Press.
  • Perrin, D. D. (1988). Dissociation constants of organic bases in deuterium oxide and water. Journal of the American Chemical Society

Deuterated Building Block for Organic Synthesis:

Bromobenzene-d5, also known as pentadeuterobromobenzene, is a valuable tool in organic synthesis due to its ability to introduce a deuterated phenyl group (C6D5) into other molecules. This specific isotope substitution offers several advantages, including:

  • Studying Reaction Mechanisms: By replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen), researchers can track the movement of the phenyl group within a reaction and gain insights into the reaction mechanism. This is because deuterium exhibits slightly different chemical behavior compared to hydrogen, allowing its selective detection in various analytical techniques [].
  • Modulating Biological Activity: Introducing deuterium atoms into specific positions of a molecule can sometimes modify its biological activity. This allows researchers to investigate the role of specific functional groups in drug development and understand how modifications might influence the drug's efficacy or safety profile [].

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy:

Bromobenzene-d5 finds application as a solvent in NMR spectroscopy due to its several beneficial properties:

  • Lock Solvent: Its high deuterium content (around 99.5%) effectively locks the deuterium signal in the NMR spectrum, providing a stable reference point for chemical shift calibration [].
  • Minimal Background Signal: The presence of deuterium atoms minimizes the background signal arising from the solvent itself, leading to cleaner and more interpretable NMR spectra. This is crucial for accurately identifying and characterizing other molecules in the sample [].
  • Compatibility with Various Analytes: Bromobenzene-d5 exhibits good solubility for a wide range of organic compounds, making it a versatile solvent for diverse NMR applications [].

Potential Applications in Pharmaceutical Research:

The growing interest in deuterated drugs has opened up potential avenues for the use of Bromobenzene-d5 in pharmaceutical research. Deuterated drugs offer several potential benefits, including:

  • Improved Pharmacokinetics: Deuterium substitution can sometimes alter the metabolism and absorption of drugs, potentially leading to improved bioavailability and longer-lasting therapeutic effects [].
  • Reduced Side Effects: Deuteration can sometimes decrease the toxicity or side effects associated with a drug, offering a safer therapeutic option [].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4165-57-5

Wikipedia

1-Bromo(~2~H_5_)benzene

Dates

Modify: 2023-08-15

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